

# Application Note: GR 100679 In Vivo Dosing Guidelines for Mice

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: GR 100679  
CAS No.: 150351-87-4  
Cat. No.: B607722

[Get Quote](#)

## Executive Summary & Compound Profile

**GR 100679** is a potent, selective, and competitive antagonist of the Tachykinin NK<sub>2</sub> receptor. Originally developed by Glaxo Group Research (now GSK), it is a critical tool compound for interrogating the role of neurokinin A (NKA) and NK<sub>2</sub> signaling in anxiety-related behaviors and respiratory smooth muscle constriction.

Unlike many small molecules dosed in the milligram (mg/kg) range, **GR 100679** exhibits high potency in vivo, often requiring dosing in the microgram (µg/kg) range. This guide provides a standardized protocol for its formulation and subcutaneous (s.c.) administration in murine models.

## Key Compound Properties

| Property                | Detail                                                              |
|-------------------------|---------------------------------------------------------------------|
| Compound Name           | GR 100679                                                           |
| Target                  | Tachykinin NK <sub>2</sub> Receptor (Antagonist)                    |
| Chemical Class          | Peptidomimetic / Modified Peptide                                   |
| Primary In Vivo Effect  | Anxiolytic (disinhibition of suppressed behaviors); Bronchodilation |
| Typical Dose Range      | 0.02 – 200 µg/kg (s.c.)                                             |
| Route of Administration | Subcutaneous (s.c.) preferred for behavioral assays                 |
| Time to Peak Effect     | 30–60 minutes post-administration                                   |

## Formulation & Handling Protocols

### Storage and Stability

- Lyophilized Powder: Store at -20°C or -80°C with desiccant. Protect from light.
- Stock Solutions: Stable at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

### Vehicle Selection & Preparation

**GR 100679** is a peptidomimetic structure containing hydrophobic moieties (e.g., cyclohexyl, indole). While it may have partial water solubility, a co-solvent strategy is recommended for consistent bioavailability.

Recommended Vehicle: Saline (0.9% NaCl) For higher concentrations or stock preparation, a minimal amount of DMSO may be used.

### Step-by-Step Formulation (Example: 200 µg/kg dose for 25g mice)

Goal: Prepare a working solution to dose at 10 mL/kg (0.25 mL per 25g mouse). Target Concentration: 20 µg/mL.

- Stock Preparation (1 mg/mL):
  - Weigh 1 mg of **GR 100679**.
  - Dissolve in 100  $\mu$ L 100% DMSO (if solubility is resistant in pure water) or sterile distilled water. Vortex until clear.
- Working Solution (20  $\mu$ g/mL):
  - Take 20  $\mu$ L of the 1 mg/mL Stock.
  - Dilute into 980  $\mu$ L of Sterile Saline (0.9% NaCl).
  - Final DMSO concentration: ~2% (well-tolerated s.c.).
- Validation:
  - Inspect for precipitation.[1] The solution should be clear. If cloudy, sonicate briefly or increase vehicle surfactant (e.g., 0.5% Tween-80).

## In Vivo Dosing Protocol (Mice)[2][3][4]

### Dosing Parameters[3]

- Route: Subcutaneous (s.c.)
  - Rationale: S.C. administration is the validated route for **GR 100679** in behavioral studies (Stratton et al., 1993). It provides a stable absorption profile for peptides, avoiding the rapid first-pass hydrolysis often seen with oral gavage.
- Volume: 5 mL/kg to 10 mL/kg
  - Recommendation: 10 mL/kg is standard for accuracy, but 5 mL/kg reduces local tissue stress.
- Frequency: Single bolus (Acute).

### Dose-Response Strategy

**GR 100679** exhibits a wide therapeutic window with efficacy starting at extremely low doses.

| Experimental Group | Dose (s.c.)          | Purpose                    |
|--------------------|----------------------|----------------------------|
| Vehicle Control    | 0 µg/kg              | Baseline anxiety/behavior  |
| Low Dose           | 0.2 µg/kg            | Threshold detection        |
| Medium Dose        | 20 µg/kg             | Standard efficacy range    |
| High Dose          | 200 µg/kg            | Maximal receptor occupancy |
| Positive Control   | Diazepam (1-2 mg/kg) | Anxiolytic benchmark       |

## Experimental Workflow

The following diagram outlines the critical timing for a Light-Dark Box assay, the standard model for validating **GR 100679** activity.



[Click to download full resolution via product page](#)

Figure 1: Experimental timeline for acute administration of **GR 100679** in behavioral assays.

## Mechanism of Action & Scientific Rationale

**GR 100679** functions by blocking the NK<sub>2</sub> receptor, a G-protein coupled receptor (GPCR) primarily activated by Neurokinin A (NKA).

- Physiological Context: Under stress, NKA is released in the CNS (amygdala, hippocampus) and periphery.

- Pathology: Activation of NK<sub>2</sub> receptors facilitates excitatory transmission and smooth muscle contraction.
- Therapeutic Effect: Antagonism by **GR 100679** prevents this excitatory cascade, resulting in anxiolysis without the sedation common to benzodiazepines.



[Click to download full resolution via product page](#)

Figure 2: Pharmacological mechanism of **GR 100679** at the neurokinin synapse.

## Troubleshooting & Controls

### Common Pitfalls

- Dosing Errors (Unit Confusion): The most common error is dosing in mg/kg instead of  $\mu\text{g}/\text{kg}$ . A 1 mg/kg dose is 5x-50x higher than the standard effective range and may lead to off-target

effects or receptor desensitization.

- Vehicle Stress: S.C. injection can be stressful. Ensure the solution is at room temperature and pH neutral (7.0–7.4).
- Timing: Testing too early (<20 mins) may miss the peak receptor occupancy; testing too late (>2 hours) may see washout, as peptides often have short half-lives.

## Validation Criteria

- Positive Control: The assay must show a significant effect with a known anxiolytic (e.g., Diazepam) to validate the stress levels of the cohort.
- Sedation Check: Measure locomotor activity (total distance traveled). **GR 100679** should not significantly reduce locomotion, distinguishing it from benzodiazepines.

## References

- Stratton, S. C., et al. (1993). "Anxiolytic activity of tachykinin NK2 receptor antagonists in the mouse light-dark box." *European Journal of Pharmacology*, 250(3), R11-R12.
- Guide to Pharmacology (IUPHAR/BPS). "GR100679 Ligand Page."
- Walsh, D. A., et al. (1995). "The synthesis and antinociceptive activity of a series of NK2 receptor antagonists." *Bioorganic & Medicinal Chemistry Letters*, 5(11), 1155-1158. (Provides structural context for solubility).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Portico [[access.portico.org](https://access.portico.org)]
- To cite this document: BenchChem. [Application Note: GR 100679 In Vivo Dosing Guidelines for Mice]. BenchChem, [2026]. [Online PDF]. Available at:

[\[https://www.benchchem.com/product/b607722#gr-100679-in-vivo-dosing-guidelines-for-mice\]](https://www.benchchem.com/product/b607722#gr-100679-in-vivo-dosing-guidelines-for-mice)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)